REACTION_CXSMILES
|
O.NN.[CH3:4][N:5]1[C:9]([C:10]([NH2:12])=[O:11])=[C:8]([N+:13]([O-])=O)[C:7]([CH3:16])=[N:6]1>[Ni].C(O)C>[NH2:13][C:8]1[C:7]([CH3:16])=[N:6][N:5]([CH3:4])[C:9]=1[C:10]([NH2:12])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
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Details
|
The filtrate is concentrated to dryness in vacuo, and 1.3 g of the hydrochloride, mp 232° to 234° C. (dec.)
|
Type
|
CUSTOM
|
Details
|
are precipitated by means of an ethereal solution of hydrogen chloride
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NN(C1C(=O)N)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |